4-Acetylbenzo[d]thiazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-acetyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H7NO2S/c1-5(11)6-3-2-4-7-8(6)10-9(12)13-7/h2-4H,1H3,(H,10,12) |
InChI Key |
UKBNVBMHAQPCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)SC(=O)N2 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 Acetylbenzo D Thiazol 2 3h One
Transformation Pathways of the Acetyl Moiety
The acetyl group, a key feature of the molecule, is susceptible to a range of transformations, including oxidation, reduction, and condensation reactions. These reactions provide pathways to new and potentially useful compounds.
The oxidation of the acetyl group in 4-Acetylbenzo[d]thiazol-2(3H)-one can lead to the formation of a carboxylic acid derivative. This transformation is a fundamental reaction in organic synthesis. For instance, the oxidation of related 3-acetyl-2,3-dihydrobenzothiazoles has been achieved using dimethyldioxirane, which selectively oxidizes the sulfur atom to a sulfone without affecting other functional groups. arkat-usa.org This suggests that specific oxidizing agents can be employed for targeted transformations on the benzothiazole (B30560) ring system, while the acetyl group would require different conditions for oxidation.
The acetyl group's carbonyl can be reduced to a hydroxyl group, forming an alcohol, or further to a methylene (B1212753) group. Standard reducing agents are typically employed for such transformations. The specific outcome depends on the reagent and reaction conditions used.
The acetyl group of this compound can participate in condensation reactions with aromatic aldehydes to form chalcones. scialert.net This Claisen-Schmidt condensation is a widely used method for synthesizing these α,β-unsaturated ketones. scialert.netnih.gov The reaction is typically catalyzed by a base, such as aqueous potassium hydroxide, and proceeds by the nucleophilic addition of the enolate, formed from the acetophenone (B1666503) derivative, to the aldehyde. scialert.netnih.gov This reaction is a cornerstone in the synthesis of a wide array of chalcone (B49325) derivatives, which are of significant interest in medicinal chemistry. nih.govwikipedia.org
A variety of chalcone derivatives have been synthesized using this methodology, showcasing the versatility of the reaction. nih.gov
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation
| Acetophenone Derivative | Aldehyde | Product | Reference |
| Acetophenone | p-Dimethylaminobenzaldehyde | 4-Dimethylamino chalcone | scialert.net |
| 2-Hydroxy acetophenone | Benzaldehyde | 2-Hydroxy chalcone | scialert.net |
| 2-Hydroxy acetophenone | p-Dimethylaminobenzaldehyde | 2-Hydroxy 4-dimethylamino chalcone | scialert.net |
Reactions Involving the Benzo[d]thiazol-2(3H)-one Nucleus
The benzo[d]thiazol-2(3H)-one core offers additional sites for chemical modification, including the nitrogen atom of the thiazole (B1198619) ring and the aromatic benzene (B151609) ring.
The nitrogen atom in the thiazole ring of the benzo[d]thiazol-2(3H)-one nucleus can undergo both N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups onto the nitrogen, further diversifying the molecular structure. The synthesis of various N-acylated and N-alkylated 2-aminobenzothiazoles has been reported, demonstrating the feasibility of such modifications. nih.gov For example, N-alkylation can be achieved using alkyl halides in the presence of a base. google.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides. nih.gov
Research has demonstrated the synthesis of a series of N-acylated benzothiazole derivatives, highlighting the reactivity of the nitrogen atom. nih.gov
The benzene ring of the benzo[d]thiazol-2(3H)-one system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The acetyl group is a meta-directing deactivator, while the thiazolone ring's influence is more complex. youtube.com When multiple substituents are present, their combined electronic effects determine the regioselectivity of the substitution. youtube.com
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions for these reactions, such as the choice of reagent and catalyst, will influence the outcome and yield of the desired product. For instance, nitration is typically carried out using a mixture of nitric and sulfuric acids. youtube.com
Nucleophilic Substitution Reactions
The benzothiazole ring system, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic substitution reactions. While direct nucleophilic substitution on the this compound core is not extensively documented in the provided context, the reactivity of similar heterocyclic systems provides valuable insights. For instance, in related azole compounds, such as halogenated imidazoles, nucleophilic substitution is a key reaction. N-protected derivatives of these compounds react with various nucleophiles, like alkane or arene thiolates, leading to the displacement of halogen atoms. rsc.org This suggests that with appropriate functionalization, the benzothiazole core of the title compound could undergo similar transformations.
Furthermore, studies on other heterocyclic systems highlight that substituents significantly influence the ring's reactivity towards nucleophiles. For example, the presence of electron-withdrawing groups on a 1,3,4-thiadiazole (B1197879) ring makes the carbon atoms at the C-2 and C-5 positions more reactive to nucleophilic attack. nih.gov This principle can be extrapolated to the this compound system, where the acetyl group could modulate the reactivity of the aromatic ring.
Formation of Complex Hybrid Structures and Conjugates
The ability to serve as a scaffold for more complex molecules is a significant aspect of this compound's chemistry. This is particularly evident in the design of bivalent ligands and the integration with other bioactive heterocyclic systems.
Design and Synthesis of Bivalent Ligands for Receptor Targeting
The concept of bivalent ligands, which consist of two pharmacophoric units connected by a linker, has been successfully applied to target dimeric receptors. nih.gov This approach has been validated for various receptor systems, including serotonin (B10506) (5-HT) receptors. nih.gov
In the context of benzothiazolone derivatives, a strategy has been employed to create homobivalent ligands for mapping 5-HT1A/7 receptors. nih.gov This involved using a chelator and linker, such as DTPA (diethylenetriaminepentaacetic acid), to connect two units of an acetylated benzothiazolone pharmacophore. nih.gov The synthesis of such ligands often starts with a precursor like 6-acetyl-2-hydroxybenzothiazole, which is then alkylated to introduce a linker with a terminal functional group suitable for conjugation. nih.gov
Table 1: Synthesis of a Bivalent Ligand Precursor
| Reactant 1 | Reactant 2 | Reagents | Conditions | Product |
| 6-acetyl-2-hydroxybenzothiazole | 3-Bromopropylamine hydrochloride | K2CO3, CH3COCH3 | Reflux, 6 h | 6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one nih.gov |
The resulting bivalent ligands are then often radiolabeled, for example with Technetium-99m (99mTc), to be used as imaging agents in preclinical studies. nih.gov The design of these molecules considers the optimal linker length required to bridge the two binding sites of a dimeric receptor, with calculated end-to-end distances typically in the range of 21–26 Å. nih.gov
Integration with Other Bioactive Heterocyclic Scaffolds (e.g., Imidazo[1,2-a]pyrazines, Oxadiazoles)
The "molecular hybridization" or "conjugate" approach, where two or more different bioactive pharmacophores are combined into a single molecule, is a powerful strategy in drug discovery. This can lead to compounds with enhanced affinity, selectivity, or a dual mode of action.
Integration with Oxadiazoles:
The 1,3,4-oxadiazole (B1194373) ring is a well-known pharmacophore present in many compounds with a wide range of biological activities. nih.govnih.gov The synthesis of hybrid molecules combining a thiazole or benzothiazole moiety with an oxadiazole ring has been explored to develop new therapeutic agents. nih.gov This strategy is based on the premise that combining two active pharmacophores can result in a new chemical entity with superior properties. nih.gov The synthesis of such hybrids often involves linking the two heterocyclic rings with a methylene bridge or other suitable linkers. nih.gov
Integration with Imidazo[1,2-a]pyrazines:
Imidazo[1,2-a]pyrazines are another class of heterocyclic compounds with recognized biological importance. nih.govnih.gov While a direct conjugation of this compound with an imidazo[1,2-a]pyrazine (B1224502) is not explicitly detailed in the provided search results, the principles of molecular hybridization are broadly applicable. nih.gov The synthesis of such a hybrid would likely involve the functionalization of one or both heterocyclic cores to enable their coupling. For instance, the acetyl group on the benzothiazole ring could be modified to an amine or a carboxylic acid, which could then be used to form an amide or other covalent bond with a suitably functionalized imidazo[1,2-a]pyrazine derivative.
This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the linker and the substitution patterns on both heterocyclic rings.
Spectroscopic and Advanced Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms.
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of 4-Acetylbenzo[d]thiazol-2(3H)-one, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present. The aromatic protons on the benzo[d]thiazole ring system typically appear as multiplets in the downfield region of the spectrum, a result of their varied electronic environments. The methyl protons of the acetyl group, being in a different chemical environment, exhibit a characteristic singlet at a higher field. The proton attached to the nitrogen atom in the thiazole (B1198619) ring often presents as a broad singlet, its chemical shift and appearance being influenced by factors such as solvent and concentration.
Table 1: Representative ¹H NMR Spectral Data for Benzothiazole (B30560) Derivatives
| Compound | Description | ¹H NMR (ppm) |
|---|---|---|
| 2-Mercaptobenzothiazole | A related benzothiazole compound. | 13.74 (brs, 1H), 7.77 (d, 1H, J = 10.0 Hz), 7.38 (t, 1H, J = 5.0 Hz), 7.31-7.24 (m, 2H) rsc.org |
| 6-Chloro-2-phenylbenzo[d]thiazole | A derivative showcasing aromatic proton signals. | 8.09 (s, 1H), 7.85 (d, J = 2.0 Hz, 1H), 7.50-7.53 (m, 3H), 7.30 (d, J = 8.3 Hz, 1H) acgpubs.org |
| 2-Phenyl-1,3-Benzothiazole | Illustrates typical aromatic and thiazole proton shifts. | 8.04-8.11 (m, 3H), 7.88 (1H), 7.48-7.52 (m, 3H), 7.36-7.39 (m, 2H) acgpubs.org |
This table presents data for related compounds to illustrate typical chemical shifts and coupling patterns observed in benzothiazole derivatives.
Carbon-13 NMR (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the acetyl group and the carbonyl carbon within the thiazolone ring are typically observed at the lowest field due to their significant deshielding. The aromatic carbons of the benzene (B151609) ring appear in a specific range, with their exact chemical shifts influenced by the substituents. The methyl carbon of the acetyl group is found at the highest field.
Table 2: Representative ¹³C NMR Spectral Data for Benzothiazole Derivatives
| Compound | Description | ¹³C NMR (ppm) |
|---|---|---|
| 2-Mercaptobenzothiazole | A related benzothiazole compound. | 190.3, 141.7, 129.8, 127.6, 124.6, 122.2, 112.9 rsc.org |
| 2-Phenyl-1,3-Benzothiazole | Illustrates typical carbon shifts in the benzothiazole system. | 168.09, 154.21, 135.12, 133.67, 130.99, 129.04, 127.60, 126.35, 125.13, 123.32, 121.57 acgpubs.org |
| 6-Bromo-2-phenylbenzo[d]thiazole | A derivative showing the effect of a substituent on carbon shifts. | 167.0, 152.2, 135.4, 135.2, 133.7, 130.8, 129.0, 128.0, 127.5, 122.7, 121.4 acgpubs.org |
This table presents data for related compounds to illustrate typical chemical shifts observed in the ¹³C NMR spectra of benzothiazole derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₉H₇NO₂S, the expected monoisotopic mass is approximately 193.02 g/mol . nih.gov In mass spectrometry, the compound is ionized, and the resulting molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) confirms the molecular weight. Further fragmentation of the molecular ion provides valuable structural information, as the molecule breaks apart in a predictable manner, yielding fragment ions that correspond to different parts of the structure.
Table 3: Mass Spectrometry Data for Related Benzothiazole Compounds
| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion Type |
|---|---|---|---|---|
| 2-(4-N,N-dimethylaminophenyl)benzothiazole | C₁₅H₁₄N₂S | 255 | 255 | [M+H]⁺ acgpubs.org |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | C₁₆H₉NO₂S | 279.31 | 279 | [M]⁺ nih.gov |
This table provides examples of mass spectrometry data for related benzothiazole structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum. For this compound, key absorptions would include a sharp, strong peak for the carbonyl (C=O) group of the acetyl substituent, typically appearing in the range of 1670-1750 cm⁻¹. pressbooks.pubopenstax.org Another distinct carbonyl absorption would be expected for the C=O group within the thiazolone ring. The N-H bond of the thiazolone ring would exhibit a stretching vibration, typically in the region of 3300-3500 cm⁻¹. openstax.org Aromatic C-H and C=C stretching vibrations would also be present. vscht.cz
Table 4: Characteristic IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide/Thiazolone) | Stretch | 3300 - 3500 openstax.org |
| C-H (Aromatic) | Stretch | 3000 - 3100 vscht.cz |
| C-H (Alkyl - CH₃) | Stretch | 2850 - 3000 libretexts.org |
| C=O (Ketone - Acetyl) | Stretch | 1670 - 1750 pressbooks.pub |
| C=O (Amide/Thiazolone) | Stretch | 1670 - 1780 openstax.org |
| C=C (Aromatic) | Stretch | 1400 - 1600 vscht.cz |
This table outlines the expected IR absorption regions for the functional groups present in this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for separating it from impurities. In the analysis of this compound, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. By passing a mobile phase over a stationary phase, components of the sample are separated based on their differing affinities for the two phases. The purity of the compound is determined by the presence of a single, sharp peak in the resulting chromatogram, with the retention time being a characteristic property of the compound under specific chromatographic conditions. rsc.orgrsc.org
Computational Chemistry and Molecular Modeling Studies of 4 Acetylbenzo D Thiazol 2 3h One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. These methods allow for a detailed examination of electronic structure, bond energies, and reaction pathways.
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive and less kinetically stable, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.govresearchgate.net This can indicate a higher propensity for the molecule to engage in chemical reactions and charge transfer processes. nih.gov For related benzothiazole (B30560) derivatives, DFT calculations have been used to determine these energy gaps, revealing how different substituents can alter the electronic properties and reactivity of the core structure. researchgate.netmdpi.com For instance, studies on similar heterocyclic systems show that electron-withdrawing groups tend to lower the LUMO energy, potentially increasing the molecule's reactivity as an electrophile. nih.gov While specific HOMO-LUMO energy values for 4-Acetylbenzo[d]thiazol-2(3H)-one are not detailed in the available literature, the principles derived from studies of analogous thiazole-containing compounds are applicable. The acetyl group, being an electron-withdrawing group, is expected to influence the electronic distribution and reactivity of the benzothiazolone ring system.
Table 1: Key Electronic Properties and Their Significance
| Property | Description | Significance in Chemical Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. Higher energy levels suggest stronger electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. Lower energy levels suggest stronger electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity, lower kinetic stability, and easier electronic excitation. mdpi.com |
Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically in the gas phase, yielding two radical fragments. ucsb.edu BDE values are critical for predicting the thermal stability of a molecule and understanding its reaction mechanisms, particularly those involving radical pathways.
Computational methods can calculate the BDE for every bond within a molecule. For this compound, calculating the BDE of the C-C bond between the acetyl group and the benzothiazole ring, or the N-H bond in the thiazolone ring, can provide insight into which bonds are most likely to break under specific conditions. This information is valuable for predicting degradation pathways and potential metabolic transformations. The BDE is defined as the difference between the sum of the enthalpies of formation of the products (radicals) and the enthalpy of formation of the reactant molecule. ucsb.edu
Quantum chemical calculations are powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most energetically favorable reaction pathways. nih.gov
For the benzothiazole scaffold, computational studies have helped to understand various synthetic routes. For example, mechanisms for the formation of related benzo[d]isothiazol-3(2H)-ones have been proposed to involve steps like the generation of a transient fluorosulfonium salt followed by cyclization and nucleophilic substitution. nih.gov Other studies on related heterocyclic systems detail plausible mechanisms for cyclization reactions, often involving the formation of a Michael adduct intermediate which then cyclizes. researchgate.net These computational explorations of reaction coordinates provide a step-by-step view of bond-breaking and bond-forming processes, which is essential for optimizing reaction conditions and designing new synthetic strategies for derivatives of this compound.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to predict binding modes and affinities.
Molecular docking simulations place this compound, or its analogues, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki).
Studies on derivatives of the core benzo[d]thiazol-2(3H)one structure have demonstrated their potential as ligands for various biological targets. For example, a series of benzo[d]thiazol-2(3H)one analogues were synthesized and evaluated as sigma (σ) receptor ligands, which are implicated in neurological disorders and cancer. nih.govnih.gov These studies revealed that modifications to the core structure, such as changing linker length and aryl substitutions, significantly impacted binding affinity, with some compounds exhibiting low nanomolar Ki values for σ-1 receptors. nih.govnih.gov Similarly, hybrids of benzothiazole and coumarin (B35378) have been docked into the active site of acetylcholinesterase, a key target in Alzheimer's disease, to predict their binding interactions. nih.gov
Table 2: Sample Binding Affinities of Benzo[d]thiazol-2(3H)one Analogues for Sigma Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ-2/σ-1) |
|---|---|---|---|
| Analogue 1 | σ-1 | 1.6 ± 0.1 | 165 |
| Analogue 8a | σ-1 | 4.5 | 483 |
| Analogue 8a | σ-2 | 2172 | - |
Data sourced from a study on related benzo[d]thiazol-2(3H)one derivatives. nih.gov
Beyond predicting affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, allowing for the analysis of key intermolecular interactions that stabilize the binding. These interactions are critical for understanding the structural basis of molecular recognition.
Common interactions identified through docking studies include:
Hydrogen Bonds: These occur between hydrogen bond donors (like the N-H group in the thiazolone ring) and acceptors (like carbonyl oxygens or nitrogen atoms on the protein).
Hydrophobic Interactions: These involve nonpolar regions of the ligand and receptor, such as the benzene (B151609) ring of the benzothiazole core interacting with hydrophobic amino acid residues.
π-π Stacking: Aromatic rings, like the benzene portion of the benzothiazole, can stack with aromatic residues in the receptor (e.g., Phenylalanine, Tyrosine, Tryptophan).
Van der Waals Forces: General attractive or repulsive forces between atoms.
In studies of benzo[d]thiazol-2(3H)one derivatives, the analysis of these interactions has been crucial for explaining structure-activity relationships (SAR). nih.govnih.gov For instance, the orientation of the benzothiazolone core within a binding pocket and the specific hydrogen bonds it forms can determine its binding affinity and selectivity for one receptor subtype over another. nih.gov
Structure-Activity Relationship (SAR) Modeling of this compound
The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for the design of novel therapeutic agents. Computational chemistry and molecular modeling serve as powerful tools in elucidating the intricate connections between a molecule's structure and its biological activity. Through techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, researchers can predict the activity of new compounds and guide synthetic efforts towards more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are developed by calculating various molecular descriptors that quantify the physicochemical properties, steric and electronic features, and topological characteristics of the molecules.
For the benzothiazole scaffold, the parent structure of this compound, numerous QSAR studies have been conducted to understand the structural requirements for a range of biological activities, including anticancer and antimicrobial effects. mdpi.combenthamdirect.comallsubjectjournal.com Although specific QSAR models for this compound are not extensively reported in the public domain, the general findings from studies on related benzothiazole derivatives provide valuable insights.
A typical QSAR study on benzothiazole derivatives involves the following steps:
Data Set Selection: A series of benzothiazole analogs with experimentally determined biological activities is compiled. thaiscience.info
Molecular Descriptor Calculation: A wide array of descriptors, such as those related to surface area, partial charges, and hydrophobicity, are calculated for each molecule in the dataset. benthamdirect.comchula.ac.th
Model Development: Statistical methods like multiple linear regression (MLR) are employed to build a mathematical equation that links the descriptors to the biological activity. allsubjectjournal.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and predictive r² (r²pred). benthamdirect.comallsubjectjournal.com
For instance, a QSAR study on a series of 45 benzothiazole analogs as p56lck inhibitors resulted in a model with a high predictive correlation coefficient (r²pred) of 0.765, indicating its reliability. benthamdirect.com The major contributing descriptors in this model were identified as subdivided surface area, water-accessible surface area, and partial charges, highlighting the importance of these properties for the observed biological activity. benthamdirect.com
The following table summarizes key parameters from representative QSAR studies on benzothiazole derivatives, which can serve as a reference for potential studies on this compound.
| Study Focus | No. of Compounds | Statistical Parameters | Key Descriptors |
| p56lck Inhibition benthamdirect.com | 45 | r² = 0.983, q² = 0.723, r²pred = 0.765 | Subdivided surface area, Water accessible surface area, Partial charge |
| Anticancer Activity (GQSAR) chula.ac.th | 40 | r² = 0.71, q² = 0.65, pred_r2 = 0.72 | R1-DeltaAlphaB, R1-XKHydrophilicArea, R2-HosoyaIndex |
| Anthelmintic Activity allsubjectjournal.com | 9 | r² = 0.8004, q² = 0.6597 | Not specified |
These studies collectively underscore the significance of steric, electronic, and hydrophobic properties in modulating the biological activity of the benzothiazole scaffold.
Pharmacophore Modeling
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target and elicit a biological response. thaiscience.info A pharmacophore model typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. acs.org
For the benzothiazole class of compounds, pharmacophore modeling has been instrumental in understanding their interaction with various biological targets and in the virtual screening of large chemical databases to identify new potential inhibitors. thaiscience.info The development of a pharmacophore model for benzothiazole derivatives generally involves:
Selection of a Training Set: A group of active compounds is chosen to build the model. acs.org
Conformational Analysis: The possible three-dimensional arrangements of the training set molecules are generated.
Feature Identification and Alignment: Common chemical features among the active compounds are identified and aligned in 3D space. acs.org
Hypothesis Generation and Scoring: Several pharmacophore hypotheses are generated and ranked based on how well they match the active compounds. acs.org
Validation: The best pharmacophore model is validated using a test set of active and inactive compounds to assess its ability to discriminate between them.
A study on benzothiazole derivatives as potent p56lck inhibitors led to the development of a 3D-pharmacophore hypothesis. thaiscience.info The essential chemical features identified for inhibitory activity included hydrogen-bond acceptors, hydrogen-bond donors, aromatic rings, and hydrophobic sites. thaiscience.info This model provides a hypothetical picture of the primary chemical functionalities responsible for the biological activity and can be used as a 3D query to find new chemical entities. thaiscience.info
Another pharmacophore modeling study on chalcone-derived pyrazolines and chalcones, which share structural similarities with certain substituted benzothiazoles, generated a four-point pharmacophore model. acs.org This model consisted of two aromatic ring features and two hydrogen bond acceptor features. acs.org
The table below outlines the key features of a representative pharmacophore model developed for benzothiazole derivatives.
| Target | Pharmacophore Features | Software Used |
| p56lck thaiscience.info | Hydrogen-bond acceptor (A), Hydrogen-bond donor (D), Aromatic ring (R), Hydrophobic site (H) | PHASE |
| Antibacterial acs.org | Two Aromatic Rings, Two Hydrogen Bond Acceptors | Phase software in the Schrödinger Drug Discovery Suite |
These pharmacophore models serve as valuable blueprints for the rational design of new and more effective benzothiazole-based therapeutic agents, including derivatives of this compound.
Advanced in Vitro Biological Activity Studies and Molecular Mechanisms of Action
Receptor Binding and Modulation Studies
The interaction of a compound with specific receptors is a key determinant of its pharmacological action. The following subsections explore the known interactions of 4-Acetylbenzo[d]thiazol-2(3H)-one and its structural analogs with serotonin (B10506), cannabinoid, and sigma receptors.
Serotonin Receptor (5-HT1A/7) Interactions
Based on available scientific literature, there are no specific studies that have investigated the binding affinity or modulatory effects of this compound on the 5-HT1A or 5-HT7 serotonin receptor subtypes. Research on other derivatives of 2(3H)-benzothiazolone has indicated negligible affinity for the 5-HT2 receptor, but this does not provide direct insight into the activity at 5-HT1A or 5-HT7 receptors. nih.gov
Cannabinoid Receptor (CB2) Agonism
Currently, there is a lack of published research data on the in vitro evaluation of this compound as an agonist for the cannabinoid receptor 2 (CB2).
Sigma Receptor (σ-1, σ-2) Affinity and Selectivity
While direct studies on this compound are not available, extensive research has been conducted on various derivatives of the benzo[d]thiazol-2(3H)-one scaffold, revealing তাদের significant affinity for sigma (σ) receptors. These studies show that structural modifications to the core molecule can lead to potent and selective ligands for both σ-1 and σ-2 subtypes.
For instance, a series of 2(3H)-benzothiazolone derivatives were synthesized and evaluated for their binding affinities at σ-1 and σ-2 receptors. nih.gov One potent ligand, compound 1 ([3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one]), demonstrated a high affinity for the σ-1 receptor with a Kᵢ value of 0.6 nM and a 29-fold selectivity over the σ-2 receptor. nih.gov Another derivative, compound 2 ([3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one]), also showed high affinity for the σ-1 receptor (Kᵢ = 2.3 nM) with an 87-fold selectivity over the σ-2 receptor. nih.gov
Further structure-activity relationship (SAR) studies on benzo[d]thiazol-2(3H)-one based ligands have highlighted the impact of modifications to linker length, aryl substitution, and the alkylamine ring. nih.gov A particular compound from this research, 8a , exhibited a high affinity for the σ-1 receptor (Kᵢ = 4.5 nM) and a notable 483-fold selectivity over the σ-2 receptor. nih.gov Another study focusing on producing a selective σ-1 receptor probe developed a derivative with an azepine side-chain, compound 9 , which had a Kᵢ of 0.56 nM for the σ-1 receptor and a selectivity ratio exceeding 1000. researchgate.net
These findings underscore that the benzo[d]thiazol-2(3H)-one chemical framework is a promising scaffold for developing high-affinity and selective sigma receptor ligands.
Table 1: Sigma Receptor Binding Affinity of Benzo[d]thiazol-2(3H)-one Derivatives
| Compound | σ-1 Kᵢ (nM) | σ-2 Kᵢ (nM) | Selectivity (σ-2/σ-1) |
| 1 [3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one] | 0.6 | 17.4 | 29 |
| 2 [3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one] | 2.3 | 200.1 | 87 |
| 8a | 4.5 | 2173.5 | 483 |
| 9 | 0.56 | >560 | >1000 |
Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is another critical aspect of its pharmacological profile. The following sections review the available data on the inhibitory activity of this compound against acetylcholinesterase and cyclooxygenase enzymes.
Acetylcholinesterase (AChE) Inhibition
There are no specific in vitro studies reported in the scientific literature that have assessed the inhibitory activity of this compound against the enzyme acetylcholinesterase (AChE).
Cyclooxygenase (COX-1, COX-2) Inhibition
There is no available research that has specifically evaluated the inhibitory effects of this compound on the cyclooxygenase enzymes, COX-1 and COX-2.
Carbonic Anhydrase (CA) Inhibition
The benzothiazole (B30560) scaffold is a recognized pharmacophore in the design of carbonic anhydrase inhibitors. nih.gov Research into a series of benzo[d]thiazole-5- and 6-sulfonamides has provided insights into their inhibitory action against several human (h) carbonic anhydrase (CA) isoforms. nih.govnih.gov These studies utilized ethoxzolamide, a known CA inhibitor containing a benzothiazole ring, as a lead molecule. nih.govnih.gov
Investigations revealed that substitutions on the benzothiazole ring significantly influence the inhibitory potency and selectivity. nih.govnih.gov For instance, the introduction of 2-acylamino groups to the benzothiazole scaffold led to the development of potent inhibitors against cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated hCA IX. nih.gov Specifically, the acetylation of a 2-amino-benzothiazole-6-sulfonamide derivative resulted in enhanced inhibitory activity against hCA II. nih.gov Similarly, for the 5-sulfonamide series, acetylation of the amino moiety in 2-amino-benzothiazole-5-sulfonamide led to a potent increase in inhibitory power against hCA II. nih.gov
While these studies highlight the importance of the acetyl group in modulating the biological activity of benzothiazole-based sulfonamides, specific inhibitory data (such as Kᵢ or IC₅₀ values) for this compound against carbonic anhydrase isoforms is not detailed in the reviewed literature. The structure-activity relationship suggests that such derivatives are of significant interest for further investigation as CA inhibitors. nih.govnih.gov
HCV NS5B Polymerase Inhibition
The Hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral drug development. nih.govwikipedia.org Inhibitors of NS5B are classified as either nucleoside/nucleotide inhibitors that target the active site or non-nucleoside inhibitors that bind to allosteric sites. wikipedia.org Various chemical scaffolds have been explored for their potential to inhibit this enzyme. nih.govnih.gov
However, based on the available scientific literature, there are no specific studies detailing the in vitro inhibitory activity of this compound against HCV NS5B polymerase. Research on HCV NS5B inhibitors has focused on other classes of compounds, such as benzothiadiazine derivatives and S-trityl-L-cysteine derivatives. nih.govnih.gov
Bacterial Biotin (B1667282) Carboxylase Inhibition
Biotin carboxylase is a critical enzyme in the acetyl-CoA carboxylase (ACC) complex, which catalyzes the first committed step in fatty acid synthesis. nih.gov Its essential role in bacterial metabolism makes it a validated target for the development of novel antibacterial agents. nih.gov
Currently, there is no published research in the available literature that investigates or establishes the inhibitory activity of this compound against bacterial biotin carboxylase. Studies on inhibitors for this enzyme have identified other chemical structures, such as ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), as active agents. nih.gov
Indoleamine 2,3-dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune escape mechanisms, particularly in cancer, by catalyzing the degradation of the essential amino acid L-tryptophan. nih.gov This makes IDO1 a significant target for cancer immunotherapy. nih.govnih.gov
A review of the current scientific literature indicates that the inhibitory potential of this compound against the indoleamine 2,3-dioxygenase enzyme has not been evaluated. The quest for novel IDO1 inhibitors has led to the development of other heterocyclic scaffolds, including 4,5-disubstituted 1,2,3-triazoles and imidazo[2,1-b]thiazole (B1210989) derivatives. nih.govnih.gov
Antimicrobial Efficacy Investigations (In Vitro)
The benzothiazole moiety is a privileged structure in medicinal chemistry, known to be a component of various compounds with a wide range of pharmacological activities, including antimicrobial effects. nih.govmdpi.com
Antibacterial Activity
Derivatives of the benzothiazole ring system have been extensively studied for their antibacterial properties. nih.govresearchgate.net For example, a series of benzothiazolylthiazolidin-4-one derivatives demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 0.75 mg/mL against several bacterial strains. nih.govresearchgate.net Another study on 4-thiazolidinones-benzothiazole conjugates found that certain compounds were active against E. coli with MIC values between 15.6 and 125 µg/mL. researchgate.net
Despite the known antibacterial potential of the benzothiazole scaffold, specific data on the antibacterial efficacy of this compound, including its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against various bacterial strains, is not available in the reviewed literature.
Antifungal Activity
The benzothiazole nucleus is also a key component in the development of antifungal agents. nih.gov Studies on 4-thiazolidinones-benzothiazole conjugates have shown that some derivatives are active against Candida albicans, with MIC values ranging from 15.6 to 125 µg/mL. researchgate.net Other research has focused on different thiazole-based structures, which have shown promising activity against pathogenic Candida strains. nih.gov
However, the scientific literature currently lacks specific studies on the in vitro antifungal activity of this compound. Therefore, no data regarding its efficacy against fungal pathogens is available.
Antiviral Activity (e.g., Anti-HIV Potential)
The benzisothiazolone scaffold, a core component of the broader class to which this compound belongs, has been identified as a promising pharmacophore for developing new anti-HIV agents. Research has demonstrated that derivatives of benzisothiazolone can act as multifunctional inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov
These compounds have been shown to target both the DNA polymerase and the ribonuclease H (RNase H) active sites of the RT enzyme. nih.gov The RNase H active site is particularly noteworthy as it is not targeted by any currently approved antiretroviral drugs, making it a novel target for therapeutic intervention. nih.gov In a high-throughput screening of over 65,000 compounds, several benzisothiazolone derivatives were identified as potent inhibitors of RT RNase H activity, with some exhibiting 50% inhibitory concentration (IC₅₀) values below 1.0 µM. nih.gov Certain analogs also demonstrated robust antiviral activity against HIV-1 replication in cell-based assays, with 50% effective concentrations (EC₅₀) in the low micromolar range, and did so without causing cellular toxicity. nih.gov This dual-action capability presents a new avenue for the development of multifunctional RT inhibitors for treating HIV-1 infection. nih.gov
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (In Vitro)
Derivatives containing the thiazole (B1198619) and benzothiazole core structure have been extensively evaluated for their potential as anticancer agents. These compounds have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines in laboratory settings. nih.govnih.govnih.gov The chemical versatility of the thiazole ring allows for modifications that can enhance cytotoxic potency and selectivity against cancer cells. nih.gov
Evaluation on Specific Human Cancer Cell Lines (e.g., Leukemia, Breast, Lung, Melanoma, Pancreatic Adenocarcinoma)
The cytotoxic effects of benzothiazole-related compounds have been documented across a panel of human cancer cell lines. For instance, hybrid molecules combining coumarin (B35378) with a triazole moiety, a different nitrogen-containing heterocycle, have shown potent cytotoxicity against the MCF7 breast cancer cell line, with IC₅₀ values significantly lower than the standard chemotherapeutic drug cisplatin. nih.gov Similarly, novel 1,2,3-triazole derivatives of capsaicin (B1668287) displayed substantial growth inhibition against lung cancer cell lines. nih.gov
The CDKN2A gene, a major susceptibility gene for melanoma, has also been linked to an increased risk for pancreatic, lung, and breast cancers, highlighting shared molecular pathways that could potentially be targeted by novel therapeutic agents. nih.gov While direct studies on this compound are limited, the activity of related heterocyclic compounds underscores the potential of this chemical class. For example, certain thiazolidinone derivatives have shown significant toxicity against liver cancer cells (HepG-2). nih.gov
Table 1: In Vitro Antiproliferative Activity of Related Heterocyclic Compounds This table presents data for compounds structurally related to the benzothiazole class to illustrate the potential of the broader chemical family.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Coumarin-Triazole Hybrids | MCF7 (Breast) | IC₅₀ | 2.66 - 10.08 | nih.gov |
| Thiazolidinone Derivative (6b) | HepG-2 (Liver) | IC₅₀ | 4.712 | nih.gov |
Investigation of In Vitro Cytotoxicity Mechanisms
Investigations into how these compounds kill cancer cells have revealed multiple mechanisms. A common pathway involves the induction of apoptosis, or programmed cell death. Studies on thiazolidinone derivatives, for example, showed that potent compounds induced late-stage apoptosis in liver cancer cells. nih.gov Furthermore, these compounds can interfere with the cell cycle, causing arrest at specific phases. One thiazolidinone derivative arrested Hepg-2 cells in the G1 phase of the cell cycle, while another arrested them in the S phase, preventing the cells from progressing towards division. nih.gov Such disruptions in fundamental cellular processes are key indicators of a compound's potential as an anticancer agent.
Antioxidant Activity Assessment (In Vitro)
The thiazole ring is a key feature in many compounds designed for antioxidant activity. mdpi.com This is often due to its electronic properties and its ability to be combined with other antioxidant-promoting structures, such as polyphenolic groups. mdpi.comresearchgate.net These combined structures can effectively neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of diseases. mdpi.com
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of thiazole derivatives is commonly evaluated using radical scavenging assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. mdpi.commdpi.come3s-conferences.org These assays measure a compound's ability to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be quantified by a change in color. researchgate.nete3s-conferences.org
Numerous studies have shown that thiazole derivatives can exhibit potent radical scavenging activity. mdpi.commdpi.com For instance, certain (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs with dihydroxyl groups showed strong DPPH radical-scavenging efficacy, with one compound achieving 77% scavenging at a concentration of 500 μM. mdpi.com Similarly, novel thiazolyl-polyphenolic compounds have demonstrated antioxidant activity comparable to or even exceeding that of standards like ascorbic acid and Trolox. mdpi.com
Table 2: In Vitro Antioxidant Activity of Thiazole Derivatives This table presents data for various thiazole-containing compounds to illustrate the antioxidant potential of this chemical class.
| Compound Class | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Thiazolidinone Derivative (6b) | DPPH | IC₅₀ | 60.614 µM | nih.gov |
| (Z)-5-benzylidene...thiazol-4(5H)-one (Compound 8) | DPPH | % Scavenging (at 500 µM) | 77% | mdpi.com |
Electron Transfer Capacity Assays
Beyond radical scavenging, the antioxidant capacity of these compounds is also assessed through electron transfer-based methods like the Ferric Reducing Antioxidant Power (FRAP) assay and the Total Antioxidant Capacity (TAC) assay. mdpi.come3s-conferences.org The FRAP assay, for example, measures an antioxidant's ability to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, resulting in a colored product. researchgate.nete3s-conferences.org These assays provide a different perspective on antioxidant behavior, focusing on the compound's capacity to donate electrons under specific conditions. mdpi.com For example, the TAC assay may use molybdenum (Mo⁶⁺) as the oxidizing agent and be conducted at elevated temperatures to assess the compound's stability and reducing power under those conditions. mdpi.com
Other In Vitro Biological Applications
Anti-inflammatory Potential (General In Vitro Models)
Future research may yet explore the anti-inflammatory capacity of this specific compound, given that other molecules with a thiazole or benzothiazole core have demonstrated such properties.
Anticonvulsant Activity (Structure-Activity Relationship)
The benzothiazole scaffold is a recognized pharmacophore in the development of novel anticonvulsant agents. While direct testing of this compound is not extensively documented, the structure-activity relationship (SAR) studies of various benzothiazole derivatives provide insights into the features that govern their anticonvulsant effects. These studies often utilize in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate efficacy.
Key SAR findings for the anticonvulsant activity of benzothiazole derivatives indicate that the nature and position of substituents on the benzothiazole ring system are critical. For instance, the presence of a substituted amino group at the 2-position of the benzothiazole ring is a common feature in many active compounds. The aromatic moiety and the heteroatoms in the benzothiazole structure are considered important for binding to molecular targets involved in seizure propagation.
The general pharmacophoric model for anticonvulsant activity often includes a hydrophobic aryl ring, an electron-donor group, and a hydrogen bonding domain. The benzothiazole nucleus itself provides the hydrophobic aryl component and at least two heteroatoms. Modifications at various positions have been shown to modulate the anticonvulsant profile.
Below is a table summarizing the structure-activity relationships for a series of thiazole and thiazolidinone derivatives, which share structural similarities with the benzothiazole class and have been evaluated for anticonvulsant activity.
| Compound Class | Key Structural Features | Observed Anticonvulsant Activity | Reference |
| 2-(substituted-imino)thiazolidin-4-ones | Pentyloxy group on the phenylimino moiety at the 2-position. | Potent activity in both MES and scPTZ tests, with a good safety profile. | |
| Thiazole-bearing 4-thiazolidinones | Combination of two thiazole cores, with specific substitutions like nitrobenzylidene. | Excellent activity in both pentylenetetrazole-induced and maximal electroshock seizure tests. | |
| Thiazolidine-4-one substituted thiazoles | Nitrophenyl group on the thiazolidin-4-one ring. | Identified as a highly active derivative in the series against MES and scPTZ induced seizures. |
This table presents data for related thiazole and thiazolidinone compounds to illustrate the structure-activity relationships for anticonvulsant activity within this class of heterocycles.
Neuroreceptor Mapping Applications (e.g., using radiolabeled conjugates)
Radiolabeled benzothiazole derivatives have emerged as promising imaging agents for neuroreceptor mapping, particularly for the visualization of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease. The benzothiazole core serves as a recognition element for the β-sheet structures of Aβ aggregates. By conjugating these derivatives with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), researchers can create radiotracers for Positron Emission Tomography (PET) imaging.
These radiolabeled probes are designed to have a high affinity for Aβ plaques and the ability to cross the blood-brain barrier. In vitro autoradiography studies using brain sections from animal models of Alzheimer's disease have demonstrated the specific binding of these tracers to amyloid deposits.
While this compound itself has not been reported as a radiolabeled imaging agent, the successful development of other benzothiazole-based probes highlights the potential of this chemical scaffold in neuroimaging. The data below summarizes the characteristics of some recently developed ⁶⁸Ga-labeled benzothiazole derivatives for imaging Aβ plaques.
| Radiotracer | Chelator | Binding Target | Key In Vitro Finding | Reference |
| ⁶⁸Ga-BFC-BTA | 1,4,7-triazacyclononane-based bifunctional chelator (BFC) | Amyloid-β plaques | Strong and specific binding to amyloid-β in brain sections of 5xFAD mice. | |
| PP-BTA-4 (fluorescent probe) | Not applicable (fluorescent) | Aβ and α-synuclein aggregates | Clearly stained senile plaques in AD brain sections and Lewy bodies in PD brain sections. |
This table showcases examples of other benzothiazole derivatives used in neuroimaging to illustrate the application of the broader chemical class.
Future Directions and Emerging Research Avenues for Acetylated Benzo D Thiazol 2 3h One
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The core structure of 4-acetylbenzo[d]thiazol-2(3H)-one is ripe for modification to enhance its biological effects. The structural versatility of the thiazole (B1198619) ring allows for targeted derivatization, which can lead to improved pharmacokinetic properties and more specific interactions with biological targets. nih.gov Research has demonstrated that modifying the benzothiazole (B30560) nucleus can yield compounds with a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nanobioletters.com
Future strategies will likely focus on several key types of derivatization:
Hybrid Molecule Synthesis: A promising approach involves "clubbing" the benzothiazole core with other biologically active heterocyclic systems. For instance, creating hybrids with thiazolidinedione has been shown to produce compounds with significant anti-tubercular activity. nanobioletters.com Similarly, creating conjugates with hydrazone moieties has led to the development of potent monoamine oxidase (MAO) inhibitors. nih.gov
Substitution on the Aromatic Ring: Introducing various substituents onto the fused benzene (B151609) ring can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity to target proteins.
Modification of the Acetyl Group: The acetyl group at the 4-position is a key site for chemical reactions. It can be converted into more complex side chains or used as a handle to link the core structure to other molecules, potentially leading to compounds with novel mechanisms of action. For example, derivatives of the related 1-(4-acetylphenyl) scaffold have been synthesized to target specific cancer-related enzymes. nih.gov
The goal of these derivatization strategies is to generate libraries of novel compounds for biological screening, ultimately identifying candidates with superior potency and selectivity for desired therapeutic applications.
| Derivatization Strategy | Target Heterocycle/Moiety | Resulting Biological Activity |
| Molecular Hybridization | Thiazolidinedione | Anti-tubercular nanobioletters.com |
| Hydrazone Conjugation | (Hetero)aromatic aldehydes/ketones | Selective MAO-B Inhibition, Antioxidant nih.govnih.gov |
| Amino Acid Conjugation | Propanoic Acid | Anticancer (SIRT2/EGFR inhibition) nih.gov |
| Formal Replacement | Pyridine unit | Acyl-ACP thioesterase inhibition beilstein-journals.org |
Exploration of New Biological Targets and Pathways
While benzothiazoles are known for a broad spectrum of biological activities, future research on this compound derivatives will focus on identifying and validating specific molecular targets. mdpi.com This shift from broad screening to target-based drug discovery allows for a more rational approach to developing new therapeutics.
Emerging targets for benzothiazole-based compounds include:
Enzymes in Neurodegenerative Diseases: Beyond general antioxidant effects, derivatives have been specifically designed as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a key target in the treatment of Parkinson's disease. nih.govnih.gov Other research has successfully targeted acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with coumarin-benzothiazole hybrids. nih.gov
Cancer-Specific Proteins: Research has moved beyond general cytotoxicity to targeting specific proteins involved in cancer progression. Thiazole derivatives have been identified as inhibitors of sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR), both crucial targets in oncology. nih.gov Another important pathway involves the inhibition of topoisomerase-II, a vital enzyme for DNA replication in cancer cells, which has been successfully targeted by podophyllotoxin-thiazole compounds. nih.gov
Metabolic Enzymes: The enzyme acyl-ACP thioesterase has been identified as a target for thiazolo[4,5-b]pyridine, a compound structurally related to the benzothiazole core, indicating potential applications in metabolic disorders or as herbicides. beilstein-journals.org
By exploring these and other novel pathways, researchers can unlock new therapeutic indications for this class of compounds.
| Biological Target | Therapeutic Area | Example Scaffold |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disorders nih.govnih.gov | 4-(3-Nitrophenyl)thiazol-2-ylhydrazone nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease nih.gov | 4-(Benzo[d]thiazol-2-yl)phenol-coumarin hybrid nih.gov |
| SIRT2 and EGFR | Oncology nih.gov | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid nih.gov |
| Topoisomerase-II | Oncology nih.gov | 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin nih.gov |
| Acyl-ACP Thioesterase | Herbicides / Metabolism beilstein-journals.org | Thiazolo[4,5-b]pyridine beilstein-journals.org |
Integration of Advanced Computational and Experimental Approaches for Rational Design
The development of new derivatives of this compound will be significantly accelerated by the integration of computational and experimental techniques. This synergy allows for a more rational and efficient design process, reducing the time and cost associated with traditional trial-and-error synthesis.
Key integrated approaches include:
Molecular Docking and Dynamics: In silico studies, such as molecular docking and molecular dynamics simulations, are crucial for predicting how novel compounds will bind to their biological targets. nih.gov These methods provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site, helping to explain the observed biological activity and guide the design of more potent inhibitors. nih.govnih.gov
Quantum Chemistry (DFT): Density Functional Theory (DFT) studies can be employed to evaluate the quantum chemical parameters of the synthesized molecules. researchgate.net This helps in understanding the electronic properties of the compounds, which are critical for their reactivity and interaction with biological systems.
Structure-Activity Relationship (SAR) Studies: By combining the synthesis of a series of related compounds with computational analysis, researchers can establish robust structure-activity relationships (SAR). nih.gov This allows for the identification of key pharmacophoric features required for potent and selective biological activity, guiding further optimization efforts. nih.govnih.gov For example, computational analysis helped confirm that a 4-phenylthiazole (B157171) nucleus with a meta-substituted nitro group was a critical feature for selective hMAO-B inhibition. nih.gov
This integrated workflow, from computational prediction to chemical synthesis and biological testing, represents the future of rational drug design for this compound class. researchgate.net
Potential Applications Beyond Medicinal Chemistry
The unique chemical structure of the benzothiazol-2(3H)-one core suggests potential applications that extend beyond the traditional boundaries of medicinal chemistry.
Emerging areas of exploration include:
Asymmetric Catalysis: The related 5H-thiazol-4-one scaffold has been successfully used as a pronucleophile in asymmetric [4 + 2] annulation reactions. nih.govrsc.org This demonstrates the potential of the thiazolone ring system to act as a template or building block in the synthesis of complex chiral molecules, which are highly valuable in pharmacology and materials science. By developing chiral catalysts that can interact with derivatives of this compound, it may be possible to use it as an achiral template to control the stereoselective formation of new chemical entities.
Dyes and Pigments: Benzothiazole-based heterocycles are being investigated for their use as pigments. nih.gov The extended π-system of the benzothiazole ring, which can be further functionalized, makes these compounds candidates for creating novel dyes with specific optical properties.
Materials Science: The electronic properties of benzothiazole derivatives have garnered interest for their potential use in advanced materials. mdpi.com Specifically, there is potential for applications in nonlinear optical (NLO) materials, light-emitting diodes (LEDs), and solar cells, provided the molecular structure is appropriately tuned. mdpi.com The incorporation of electron-withdrawing or -donating groups can modulate the electronic characteristics of the molecule, making it suitable for these high-tech applications. mdpi.com
Exploring these non-medical applications could lead to the development of novel functional materials and catalytic systems based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
